
2,5,9-Trimethyldeca-1,8-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,9-Trimethyldeca-1,8-dien-3-one is an organic compound with the molecular formula C13H22O It is characterized by its unique structure, which includes multiple methyl groups and a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9-Trimethyldeca-1,8-dien-3-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the conjugated diene system. The reaction conditions often include the use of bases such as sodium hydroxide or potassium hydroxide, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions are crucial in industrial production to ensure efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
2,5,9-Trimethyldeca-1,8-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the conjugated diene system into saturated hydrocarbons using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of halogenated derivatives when treated with halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), Lewis acids.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
2,5,9-Trimethyldeca-1,8-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2,5,9-Trimethyldeca-1,8-dien-3-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or interfere with essential enzymatic processes. The conjugated diene system allows for various interactions with biological molecules, leading to its observed effects.
類似化合物との比較
Similar Compounds
2,5,9-Trimethyldeca-1,8-dien-3-one: Unique due to its specific methyl group arrangement and conjugated diene system.
2,5,9-Trimethyldeca-1,8-dien-3-ol: Similar structure but with a hydroxyl group, leading to different chemical properties and reactivity.
2,5,9-Trimethyldeca-1,8-dien-3-amine: Contains an amine group, resulting in distinct biological activity and applications.
Uniqueness
This compound stands out due to its specific structural features, which confer unique chemical reactivity and potential applications. Its conjugated diene system and multiple methyl groups make it a versatile compound in various fields of research and industry.
特性
CAS番号 |
62834-95-1 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
2,5,9-trimethyldeca-1,8-dien-3-one |
InChI |
InChI=1S/C13H22O/c1-10(2)7-6-8-12(5)9-13(14)11(3)4/h7,12H,3,6,8-9H2,1-2,4-5H3 |
InChIキー |
NGQCWPVAYXLOCM-UHFFFAOYSA-N |
正規SMILES |
CC(CCC=C(C)C)CC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide](/img/structure/B14510654.png)
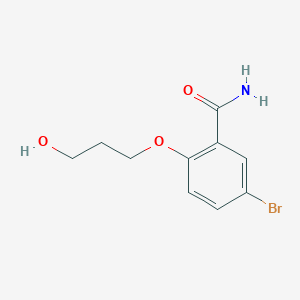
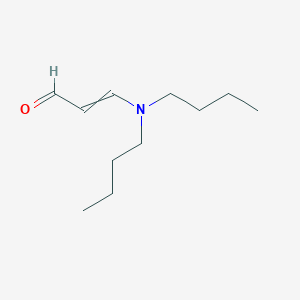
![4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile](/img/structure/B14510681.png)
![[2]Benzopyrano[4,3-b][1]benzopyran-5(7H)-one](/img/structure/B14510692.png)
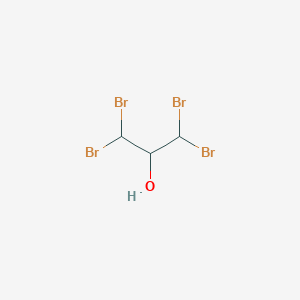
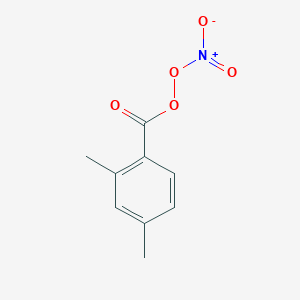
![Ethyl 2-{[(thiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14510704.png)

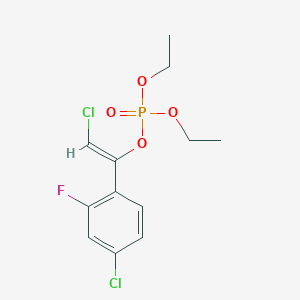
![4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)-](/img/structure/B14510715.png)
![Trimethyl{1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510718.png)

![1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B14510737.png)
